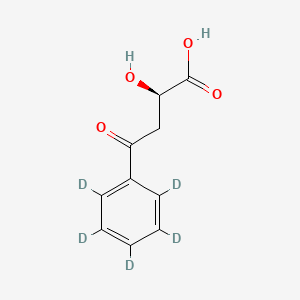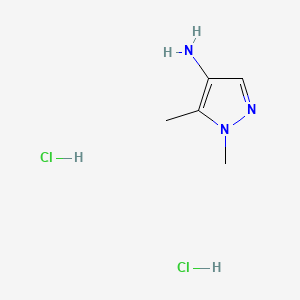
Epibatidine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epibatidine Dihydrochloride is a highly potent nicotinic agonist . It is a small molecule with the chemical formula C11H13ClN2 . It is an experimental compound and not available for medicinal use .
Synthesis Analysis
The synthesis of Epibatidine involves a chemoenzymatic process. The cis-dihydrocatechol, derived from enzymatic cis-dihydroxylation of bromobenzene using the microorganism Pseudomonas putida UV4, was converted into (−)-epibatidine in eleven steps with complete stereocontrol . Another synthesis method by David A. Evans in 2001 involved 13 linear steps .Molecular Structure Analysis
Epibatidine is a piperidine pyridine with a structure similar to that of nicotine . The molecular weight of Epibatidine Dihydrochloride is 281.61 .Scientific Research Applications
Discovery and Analgesic Potential : Epibatidine was first isolated from the skin of the Ecuadoran poison frog, Epipedobates tricolor. It has been characterized as a potent non-opioid analgesic, representing a new class of alkaloids with potential applications in pain management (Spande et al., 1992).
Binding to Nicotinic Receptors : Research has shown that Epibatidine binds to nicotinic acetylcholine receptors (nAChRs) in the bovine adrenal medulla, suggesting its role in the modulation of these receptors (Free et al., 2002).
Impact on Nicotinic Receptor Research : Epibatidine has significantly influenced the investigation of α4β2 nicotinic cholinergic receptor pharmacophore models, inspiring the development of novel agents for CNS disorders (Dukat & Glennon, 2003).
Ethical and Legal Aspects : The extraction of Epibatidine from poison frogs and its subsequent use in medical research raises ethical and legal questions concerning biodiversity and traditional knowledge (Angerer, 2011).
High Affinity Binding to Serotonin Receptors : Epibatidine also shows high-affinity binding to serotonin type 3 receptors, indicating its potential role beyond nicotinic receptors (Drisdel et al., 2008).
Health Applications : Despite its high toxicity, synthetic analogs of Epibatidine have been developed with better therapeutic windows and improved selectivity, offering new perspectives for drug therapy (Salehi et al., 2018).
Dermal Toxicity : A case of dermal toxicity associated with Epibatidine exposure highlights the need for caution in handling this compound (Waring, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGAWVGDKRRESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epibatidine Dihydrochloride | |
CAS RN |
166374-43-2 |
Source


|
| Record name | (+)-Epibatidine-L-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)







![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
